6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a heterocyclic compound characterized by the presence of both sulfur and oxygen in its molecular structure. This compound is noteworthy for its potential biological activities, particularly in the pharmaceutical and agrochemical sectors. The benzoxathiolone derivatives, including 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, are recognized for their diverse applications in medicinal chemistry, including enzyme inhibition and cytotoxicity against various cancer cell lines .
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one belongs to the class of benzoxathiolone derivatives, which are known for their reactivity and ability to form various functionalized products through chemical modifications. This classification highlights its relevance in organic chemistry and pharmaceutical development.
The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one typically involves a multi-step process that may include cyclization reactions. Common synthetic routes include:
The reaction conditions must be carefully controlled, including temperature and solvent choice (e.g., dimethylformamide or ethanol), to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used to characterize the synthesized compounds and assess their purity .
The molecular structure of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one features a benzene ring fused with a thiolactone moiety. The presence of both a hydroxyl group at position 6 and a methyl group at position 4 contributes to its unique chemical properties.
Key structural data includes:
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific enzymes or cellular receptors. It is known to inhibit certain enzymes, potentially affecting metabolic pathways within cells. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytotoxic effects against cancer cells .
The physical properties of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques to confirm structural integrity and functional group presence .
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one has several scientific uses:
The 1,3-benzoxathiol-2-one core represents a privileged heterocyclic scaffold in drug discovery, characterized by a fused benzene ring with a five-membered oxathiolone moiety. Historically, derivatives of this scaffold emerged as bioactive molecules in the mid-20th century, with tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) initially explored for dermatological applications due to its keratin-modulating properties [2] [4]. Subsequent research unveiled a far broader pharmacological landscape. Early studies demonstrated intrinsic antibacterial and antifungal activities, attributed to the scaffold's ability to disrupt microbial membranes or enzymes [9]. The late 1990s marked a significant expansion with reports of 1,3-benzoxathiolan-2-one derivatives exhibiting antiviral activity against encephalitis-causing viruses, highlighting the scaffold's potential against diverse pathogens [7].
The true surge in medicinal chemistry interest began in the 2010s, driven by discoveries of potent and selective bioactivities. Schiff bases derived from 5-amino-6-hydroxybenzo[d][1,3]oxathiol-2-one emerged as promising anticancer agents, with compound 4o showing potent activity against melanoma cells (SKMEL-19, IC₅₀ = 2.8 µM) [3] [8]. Concurrently, other derivatives demonstrated remarkable inhibition of monoamine oxidase (MAO) enzymes, crucial targets for neurological disorders. Notably, specific benzoxathiolones achieved sub-micromolar IC₅₀ values against MAO-B (0.003-0.0066 µM), surpassing the potency of many established inhibitors and suggesting potential for Parkinson's disease treatment [6]. Further diversification yielded potent inhibitors of snake venom toxins (e.g., 5b inhibiting Bothrops jararaca hemolysis and coagulation) [1] and antifungal agents (e.g., nitro-substituted derivative 2 with MIC = 4-32 µg/mL against Candida spp.) [9]. This wide spectrum of activity underscores the scaffold's adaptability and its significance as a versatile pharmacophore in targeting enzymes, receptors, and toxins across therapeutic areas.
Table 1: Representative Biological Activities of 1,3-Benzoxathiol-2-one Derivatives
Derivative Structure | Biological Activity | Key Metric | Reference |
---|---|---|---|
6-Hydroxy-5-nitro (Compound 2) | Antifungal (Candida spp.) | MIC = 4-32 µg/mL | [9] |
Schiff Base (Compound 4o) | Anticancer (SKMEL-19 melanoma) | IC₅₀ = 2.8 µM | [3] [8] |
Sulfonamide (Compound 5b) | Snake venom toxin inhibitor (B. jararaca) | Inhibited hemolysis, coagulation, proteolysis | [1] |
Ether-linked derivative (Compound 3b) | MAO-B Inhibition | IC₅₀ = 0.0066 µM | [6] |
The strategic introduction of substituents at the 4-methyl and 6-hydroxy positions of the 1,3-benzoxathiol-2-one scaffold is driven by profound structure-activity relationship (SAR) considerations and physicochemical optimization goals. Crystallographic studies provide the foundational rationale. The heterocyclic ring in 1,3-benzoxathiol-2-ones exhibits limited π-electron delocalization, evidenced by bond lengths: C1=O2 (~1.19-1.20 Å), C1–O1 (~1.37-1.39 Å), and C1–S1 (~1.77-1.78 Å). The angles O1–C1–S1 (~111°) and C1–S1–C3 (~90.5°) further indicate minimal conjugation, resulting in a relatively planar benzofused system but with localized electronic environments amenable to targeted modifications [4] [5].
The 6-hydroxy group is a critical site for modulation:
The 4-methyl group offers distinct advantages:
The combined introduction of 4-methyl and 6-hydroxy (or its derivatives) therefore aims to synergistically exploit these effects. The methyl group subtly tunes the scaffold's electronics and lipophilicity, while modifications at the 6-position allow for the installation of diverse functionalities capable of critical hydrogen bonding, ionic, or hydrophobic interactions with biological targets. This rational design strategy underpins the development of derivatives like 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, aiming to merge optimized physicochemical properties with enhanced target affinity and selectivity.
Table 2: Impact of 6-Position Modifications on Physicochemical & Biological Properties
6-Position Modification | Example Compound Type | Key Property Change | Biological Consequence |
---|---|---|---|
Ether (Alkyl) | 3a-n | ↑ Lipophilicity, ↑ Metabolic stability | Potent MAO inhibition (3b) [6] |
Ester | 4a-g | Variable electronics, May be metabolically labile | Antifungal activity (7) [9] |
Sulfonate ester | 5a-j | Strongly electron-withdrawing, ↑ Water solubility potential | Snake venom inhibition (5b) [1] |
Schiff Base (via 5-amino) | 4a-r | Extended conjugation, Planar imine functionality | Anticancer activity (4b, 4o) [3] [8] |
Unmodified (OH) | Tioxolone | Strong H-bond donor/acceptor, Potential for chelation | Keratolytic, Antiviral lead [4] [7] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8